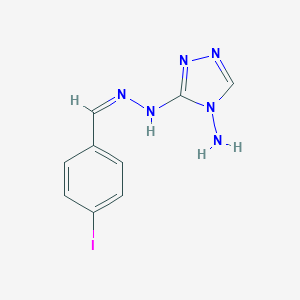![molecular formula C19H16N4O2 B391357 2-(2-cyanophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide](/img/structure/B391357.png)
2-(2-cyanophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanophenoxy group and an indole moiety, which are known for their significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2-cyanophenol and 1-methyl-1H-indole-3-carbaldehyde. These intermediates are then subjected to a condensation reaction with acetohydrazide under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide exerts its effects involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The cyanophenoxy group may also contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as apoptosis or inflammation, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Known for its fluorescence properties and used in optical applications.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Studied for its potential as a non-competitive α-glucosidase inhibitor.
3,3’-bis(indolyl)methanes: Known for their biological activities, including anti-cancer properties.
Uniqueness
What sets 2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide apart is its combination of the cyanophenoxy and indole groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to pharmaceutical development.
Propiedades
Fórmula molecular |
C19H16N4O2 |
|---|---|
Peso molecular |
332.4g/mol |
Nombre IUPAC |
2-(2-cyanophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H16N4O2/c1-23-12-15(16-7-3-4-8-17(16)23)11-21-22-19(24)13-25-18-9-5-2-6-14(18)10-20/h2-9,11-12H,13H2,1H3,(H,22,24)/b21-11+ |
Clave InChI |
JASQKIFPYYAMCF-SRZZPIQSSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=CC=CC=C3C#N |
SMILES isomérico |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=CC=CC=C3C#N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B391274.png)
![(5Z)-2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-[(4-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B391277.png)
![6-[(4'-{[4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}[1,1'-biphenyl]-4-yl)amino]-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol](/img/structure/B391279.png)
![[(Z)-[(3Z)-3-[(3-chloro-4-methoxyphenyl)carbamoyloxyimino]butan-2-ylidene]amino] N-(3-chloro-4-methoxyphenyl)carbamate](/img/structure/B391280.png)
![2-Bromo-4-methyl-6-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391281.png)
![1-Amino-3-(1,3-benzodioxol-5-yl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B391283.png)
![3-Phenylacrylaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391284.png)
![3-[(3-Chloro-4-methylanilino)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B391286.png)
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B391288.png)
![2-Bromo-4-methyl-6-{[(2-methyl-6-quinolinyl)imino]methyl}phenol](/img/structure/B391290.png)



![5-Nitro-2-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391295.png)
